molecular formula C7H14N2O2S B7722541 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidothioic acid

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidothioic acid

Cat. No.: B7722541
M. Wt: 190.27 g/mol
InChI Key: AGBIUUFZUPNDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidothioic acid is a chemical compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidothioic acid typically involves the reaction of tert-butyl isocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidothioic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidothioic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, allowing for selective modification of other functional groups. The compound can interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid
  • 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid
  • 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trifluorophenyl)propanoic acid

Uniqueness

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidothioic acid is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and allows for selective reactions. This makes it particularly useful in synthetic chemistry and various research applications .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBIUUFZUPNDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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